molecular formula C18H16O6 B14271969 4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)- CAS No. 144707-13-1

4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)-

Cat. No.: B14271969
CAS No.: 144707-13-1
M. Wt: 328.3 g/mol
InChI Key: HBXWDZAQZGXSHT-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)- is a chemical compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)- typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehyde derivatives with 4-hydroxycoumarin. The reaction is often catalyzed by acidic or basic conditions, such as using hydrochloric acid or sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)- is unique due to its specific substitution pattern, which enhances its biological activities and makes it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

CAS No.

144707-13-1

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

7-hydroxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-14-7-6-12(17(22-2)18(14)23-3)16-9-13(20)11-5-4-10(19)8-15(11)24-16/h4-9,19H,1-3H3

InChI Key

HBXWDZAQZGXSHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC)OC

Origin of Product

United States

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